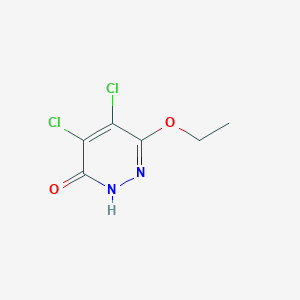
HMPO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl is a chemical compound with the molecular formula C10H20NO. It is known for its unique structural properties and is often used in various scientific research applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl typically involves the oxidation of 2,2,3,3,5,5-Hexamethyl-1-pyrrolidine. This process can be carried out using various oxidizing agents under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl often involves large-scale oxidation reactions. These reactions are optimized for efficiency and yield, utilizing advanced techniques and equipment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various derivatives.
Reduction: Under specific conditions, it can be reduced back to its precursor.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may revert the compound to its precursor .
Scientific Research Applications
2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biological studies to understand cellular processes and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl exerts its effects involves its interaction with specific molecular targets and pathways. Its unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and compounds in the process .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl include:
Uniqueness
What sets 2,2,3,3,5,5-Hexamethyl-1-pyrrolidinyloxyl apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and stability properties. This makes it particularly valuable in various research and industrial applications .
Properties
CAS No. |
118191-03-0 |
|---|---|
Molecular Formula |
C10H20NO |
Molecular Weight |
170.27 g/mol |
InChI |
InChI=1S/C10H20NO/c1-8(2)7-9(3,4)11(12)10(8,5)6/h7H2,1-6H3 |
InChI Key |
XQEVRZIQWROROX-UHFFFAOYSA-N |
SMILES |
CC1(CC(N(C1(C)C)[O])(C)C)C |
Canonical SMILES |
CC1(CC(N(C1(C)C)[O])(C)C)C |
Key on ui other cas no. |
118191-03-0 |
Synonyms |
2,2,3,3,5,5-hexamethyl-1-pyrrolidinyloxyl HMPO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)












![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)
